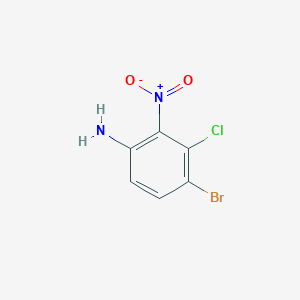

4-Bromo-3-chloro-2-nitroaniline

説明

4-Bromo-3-chloro-2-nitroaniline, with the chemical formula C₆H₄BrClN₂O₂, is a halogenated aromatic amine that has garnered attention in the scientific community. uni.luachmem.com Its structure, featuring a benzene (B151609) ring substituted with bromine, chlorine, a nitro group, and an amino group, provides a versatile platform for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1000573-99-8 | achmem.com |

| Molecular Formula | C₆H₄BrClN₂O₂ | uni.luachmem.com |

| Molecular Weight | 251.46 g/mol | achmem.com |

| Appearance | Solid | - |

| SMILES | C1=CC(=C(C(=C1N)N+[O-])Cl)Br | uni.lu |

| InChI | InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | uni.lu |

While specific research articles detailing the synthesis of this compound are not abundant, the synthesis of its close analog, 4-bromo-2-chloroaniline (B1269894), from aniline (B41778) provides a well-documented blueprint for its probable preparation. researchgate.net This multi-step process typically involves the protection of the amino group, followed by sequential electrophilic aromatic substitution reactions to introduce the halogen and nitro groups, and finally deprotection. researchgate.net

A plausible synthetic pathway for this compound could commence with the acetylation of 3-chloroaniline (B41212) to protect the reactive amino group. This is a crucial step to prevent unwanted side reactions and to control the regioselectivity of the subsequent substitution reactions. The resulting 3-chloroacetanilide would then undergo bromination. The acetamido group is an ortho-, para-director, and given the presence of the chloro group at the meta position, the bromine atom would likely be directed to the position para to the acetamido group, yielding 4-bromo-3-chloroacetanilide.

The subsequent step would be nitration. The introduction of the nitro group onto the 4-bromo-3-chloroacetanilide ring would be directed by the existing substituents. The final step in this proposed synthesis would be the deprotection of the acetamido group, typically through acidic or basic hydrolysis, to yield the target molecule, this compound.

Table 2: Plausible Synthetic Route for this compound

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | 3-Chloroaniline | Acetic anhydride (B1165640) | 3-Chloroacetanilide |

| 2 | 3-Chloroacetanilide | Bromine in acetic acid | 4-Bromo-3-chloroacetanilide |

| 3 | 4-Bromo-3-chloroacetanilide | Nitrating mixture (HNO₃/H₂SO₄) | 4-Bromo-3-chloro-2-nitroacetanilide |

This proposed pathway is based on established organic chemistry principles and the documented synthesis of similar compounds. researchgate.net

Halogenated aromatic compounds are recognized as important intermediates in the synthesis of a wide array of biologically active substances, including antibacterial, and antiviral agents. nih.gov The presence of both electron-withdrawing (nitro, chloro, bromo) and electron-donating (amino) groups on the benzene ring of this compound makes it a highly versatile building block.

The reactivity of this compound allows for a range of chemical modifications. The nitro group can be readily reduced to an amino group, providing a route to diamino-dihalobenzene derivatives. These derivatives are valuable precursors for the synthesis of heterocyclic compounds, which form the core structure of many pharmaceutical drugs. The amino group can also be diazotized and subsequently replaced with various other functional groups, further expanding its synthetic utility.

Furthermore, the halogen substituents (bromine and chlorine) can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This capability is crucial for the construction of complex molecular architectures found in modern pharmaceuticals and advanced materials.

The general class of nitroanilines, to which this compound belongs, are key intermediates in the production of azo dyes and pigments. nih.gov For instance, 4-chloro-3-nitroaniline (B51477) is a known intermediate in the manufacture of azo dyes and other organic compounds. nih.gov The specific substitution pattern of this compound could potentially be exploited to create dyes with unique color properties and improved fastness.

Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-chloro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQFJUGCVNFUHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650251 | |

| Record name | 4-Bromo-3-chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000573-99-8 | |

| Record name | 4-Bromo-3-chloro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-3-chloro-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 3 Chloro 2 Nitroaniline

Precision Halogenation and Nitration Strategies

The synthesis of 4-bromo-3-chloro-2-nitroaniline is a testament to the control chemists can exert over aromatic substitution reactions. The directing effects of the amine, nitro, and halogen substituents must be carefully managed to achieve the desired 1,2,3,4-substitution pattern. This section delves into the specific strategies employed to introduce each functional group at its designated position with high fidelity.

Regioselective Bromination of Chloro-nitroaniline Precursors

One logical approach to synthesizing this compound is the selective bromination of a suitable precursor, such as 3-chloro-2-nitroaniline (B1295001). In this precursor, the activating, ortho-, para-directing amino group and the deactivating, meta-directing nitro and chloro groups collectively influence the position of the incoming electrophile. The position para to the amino group (C4) is sterically accessible and electronically favored for bromination.

Modern methods have moved beyond traditional brominating agents to more selective and milder systems. A highly practical and efficient method involves copper-catalyzed oxidative bromination. sci-hub.seresearchgate.net This technique uses a catalytic amount of a simple copper salt, like copper(II) sulfate (B86663) (CuSO₄·5H₂O), in conjunction with an alkali metal bromide (e.g., NaBr) as the bromine source and a persulfate salt (e.g., Na₂S₂O₈) as the oxidant. sci-hub.se This system has proven effective for the regioselective bromination of various anilines, particularly those bearing electron-withdrawing groups like the nitro group. sci-hub.se

For the bromination of 2-nitroaniline (B44862), a close analogue to the 3-chloro-2-nitroaniline precursor, this copper-catalyzed system demonstrates high selectivity for the 4-position, yielding the desired product with minimal formation of over-brominated side products. sci-hub.se The reaction proceeds under mild conditions, typically in a mixed solvent system like acetonitrile (B52724) and water, making it an environmentally conscious and scalable option. sci-hub.se

| Substrate | Catalyst System | Conditions | Yield of 4-Bromo Product | Reference |

| 2-Nitroaniline | CuSO₄·5H₂O / NaBr / Na₂S₂O₈ | CH₃CN/H₂O, 7-25°C | 97% | sci-hub.se |

| 2-Nitroaniline | CuBr₂ in ionic liquid | Room Temp, 3h | 88% | researchgate.net |

This interactive table summarizes research findings on the copper-catalyzed bromination of a representative precursor.

Controlled Electrophilic Nitration of Bromo-chloroaniline Intermediates

An alternative synthetic route involves the nitration of a 4-bromo-3-chloroaniline (B1265746) intermediate. Direct nitration of anilines using standard nitrating mixtures (concentrated nitric and sulfuric acids) is often problematic. learncbse.in The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion (-NH₃⁺). learncbse.in This anilinium group is a powerful deactivating and meta-directing group, which would lead to the undesired 5-nitro isomer instead of the required 2-nitro product. learncbse.inbyjus.com

To circumvent this issue, a protecting group strategy is essential. The amino group of 4-bromo-3-chloroaniline is first acylated, typically by reacting it with acetic anhydride (B1165640) to form the corresponding acetanilide (B955) (4-bromo-3-chloroacetanilide). researchgate.net The resulting acetamido group (-NHCOCH₃) is still an activating, ortho-, para-director but is less basic and sterically bulkier than the amino group. This modification prevents protonation under nitrating conditions and directs the incoming nitro group primarily to the ortho position (C2), which is activated and available, thus yielding 4-bromo-3-chloro-2-nitroacetanilide. The final step is the hydrolysis of the acetamido group under acidic or basic conditions to reveal the amino group and furnish the target compound, this compound. researchgate.net

Sequential Functionalization Approaches

A comprehensive and highly controlled method for constructing polysubstituted anilines is through a sequential functionalization pathway starting from a simple, readily available precursor like aniline (B41778). This approach allows for the precise introduction of each substituent in a stepwise manner, leveraging the changing directing effects of the functional groups added in each step. A well-documented multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) provides a clear blueprint that can be adapted for the target molecule. researchgate.net

The sequence proceeds as follows:

Protection: Aniline is first treated with acetic anhydride to form acetanilide. This protects the amino group and moderates its activating influence. researchgate.net

Bromination: The acetanilide undergoes electrophilic aromatic substitution with bromine in acetic acid. The acetamido group directs the bromine to the para position, resulting in 4-bromoacetanilide with high regioselectivity. researchgate.net

Chlorination: The subsequent introduction of chlorine is directed by both the acetamido and bromo substituents. The powerful ortho-directing acetamido group guides the chlorine to the C2 position, yielding 4-bromo-2-chloroacetanilide. researchgate.net

Nitration: As described in section 2.1.2, nitration of this intermediate would lead to the introduction of the nitro group at the final available ortho position (relative to the directing acetamido group), which is C6 in this case, not the desired C2. Therefore, for the target molecule, the order of chlorination and nitration would need to be optimized, likely starting with a different precursor. However, this demonstrates the principle of sequential control.

Deprotection: The synthesis is completed by acid-catalyzed hydrolysis of the acetamido group to restore the free amine, yielding the final product. researchgate.net

| Reaction Step | Reactant | Product | Yield | Reference |

| Acetylation | Aniline | Acetanilide | 28.44% | researchgate.net |

| Bromination | Acetanilide | 4-Bromoacetanilide | 17.92% | researchgate.net |

| Chlorination | 4-Bromoacetanilide | 4-Bromo-2-chloroacetanilide | 68.04% | researchgate.net |

| Hydrolysis | 4-Bromo-2-chloroacetanilide | 4-Bromo-2-chloroaniline | 81.62% | researchgate.net |

This interactive table presents the step-by-step yields for a sequential synthesis of a related compound, illustrating the methodology.

Catalytic Processes in the Synthesis of this compound

The development of catalytic methods has revolutionized organic synthesis, offering pathways that are more efficient, selective, and environmentally benign. The synthesis of this compound benefits significantly from such catalytic innovations.

Transition Metal-Mediated Transformations

Transition metals, particularly copper and palladium, are instrumental in modern synthetic organic chemistry. In the context of synthesizing this compound, copper catalysis is especially prominent in halogenation reactions. As detailed in section 2.1.1, the use of copper(II) bromide (CuBr₂) or a catalytic CuSO₄ system provides a highly regioselective method for the bromination of aniline derivatives. sci-hub.senih.gov These reactions often proceed under mild conditions and can utilize ionic liquids as solvents, which can be recycled, enhancing the green credentials of the process. researchgate.netbeilstein-journals.org The mechanism involves the copper center activating the halogen source and facilitating the electrophilic attack on the aromatic ring.

Palladium catalysis, while not directly used for halogenation or nitration, is a cornerstone of C-N bond formation (Buchwald-Hartwig amination) and C-C bond formation (Suzuki, Heck, and Sonogashira couplings). mdpi.comresearchgate.net For complex aniline derivatives, palladium-catalyzed cross-coupling reactions could be employed to build the carbon skeleton or introduce the amino group at a late stage of the synthesis, offering a versatile alternative to classical electrophilic substitution pathways. mdpi.comrsc.org

Application of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different, immiscible phases (typically aqueous and organic). wikipedia.orgcrdeepjournal.org A phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting an anionic reagent from the aqueous phase into the organic phase where the substrate is dissolved. wikipedia.orgacsgcipr.org

This methodology offers several advantages for the synthesis of halogenated nitroanilines:

Use of Inorganic Reagents: It allows for the use of inexpensive and easy-to-handle inorganic bases (like NaOH or K₂CO₃) and salts in an aqueous solution, avoiding the need for expensive, moisture-sensitive, or strongly basic organometallic reagents. acsgcipr.org

Milder Conditions: Reactions can often be run under milder conditions with increased reaction rates.

Greener Solvents: PTC can reduce or eliminate the need for polar aprotic solvents like DMF or DMSO, allowing for the use of less hazardous organic solvents or even solvent-free conditions. acsgcipr.org

In the synthesis of this compound, a PTC approach could be envisioned for a nucleophilic substitution step or for a reaction involving a deprotonation by an inorganic base. For example, if a precursor required reaction with an aqueous solution of sodium nitrite (B80452) or a hydroxide (B78521) base, a catalyst like tetrabutylammonium (B224687) bromide could efficiently transport the nucleophile/base into the organic phase to react with the aniline derivative, significantly accelerating the reaction. princeton.edu

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production processes. Key areas of focus include the use of safer reagents and solvents, improving atom economy, and minimizing waste.

One significant advancement in the green synthesis of related halogenated anilines involves the use of copper halides in ionic liquids for chlorination and bromination reactions. rsc.orgchemicalbook.com This approach avoids the need for hazardous reagents like gaseous chlorine or bromine and can offer high regioselectivity under mild conditions. rsc.orgchemicalbook.com For instance, the bromination of 2-nitroaniline has been achieved with high yield using CuBr2 in an ionic liquid at room temperature. nih.gov Such methodologies could be adapted for the synthesis of this compound, potentially reducing the environmental impact compared to traditional methods.

Another green approach involves the utilization of by-products from other industrial processes. For example, a synthesis method for 4-bromo-2-nitroaniline (B116644) has been reported that uses potassium bromide from wastewater, thereby reducing both waste and the need for fresh reagents.

The principles of green chemistry can be quantified using various metrics to assess the environmental performance of a synthetic route. rsc.orgrsc.org Key metrics include Atom Economy (AE), Process Mass Intensity (PMI), and Reaction Mass Efficiency (RME). rsc.orgnih.gov For the synthesis of aromatic amines, a focus on minimizing the E-Factor (mass of waste / mass of product) is critical for sustainable industrial production. nih.gov

Table 1: Green Chemistry Metrics for Chemical Synthesis

| Metric | Description | Formula | Goal |

|---|---|---|---|

| Atom Economy (AE) | Measures the efficiency of a reaction in converting reactants to the desired product. | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | Maximize |

| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Total Mass in Process / Mass of Product | Minimize |

| Reaction Mass Efficiency (RME) | A more comprehensive measure than yield, accounting for reactant stoichiometry. | Mass of Product / Total Mass of Reactants | Maximize |

| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Mass of Waste / Mass of Product | Minimize |

Industrial Synthesis Scalability and Optimization

A plausible industrial synthesis would likely involve a multi-step process, potentially starting from a readily available precursor like 2-nitroaniline. The key steps would be sequential, regioselective chlorination and bromination. The optimization of such a process would focus on maximizing the yield and purity of the final product while minimizing reaction times and energy consumption.

Key optimization parameters include:

Catalyst Selection and Loading: Identifying a robust and recyclable catalyst is crucial for cost-effective production. For halogenation reactions, catalysts like palladium or copper complexes have shown promise. rsc.org The optimal loading of the catalyst would need to be determined to balance reaction rate and cost.

Reaction Conditions: Temperature, pressure, and solvent play a critical role in reaction outcomes. For instance, the use of microflow reactors can intensify the chlorination of 4-nitroaniline, achieving high conversion and selectivity in a very short reaction time. This technology offers enhanced safety and control for industrial applications.

Work-up and Purification: Developing an efficient and scalable purification method is essential. This could involve crystallization, distillation, or chromatography, with a preference for methods that minimize solvent use and waste generation.

The economics of the process are heavily influenced by the cost of raw materials, energy consumption, and waste disposal. A thorough techno-economic analysis would be required to assess the commercial viability of any proposed synthetic route.

Table 2: Illustrative Reaction Parameters for the Synthesis of a Related Compound (4-bromo-2-chloroacetanilide)

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | Acetanilide | researchgate.net |

| Bromination Reagent | Bromine | researchgate.net |

| Chlorination Reagent | Chlorine | researchgate.net |

| Solvent | Acetic Acid | researchgate.net |

| Overall Yield | ~68% | researchgate.net |

It is important to note that the synthesis of this compound would require further specific optimization of these parameters to achieve high efficiency and purity on an industrial scale.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Chloro 2 Nitroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by potent electron-withdrawing groups. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org For SNAr to occur, the aromatic ring must be electron-deficient and possess a suitable leaving group.

Reactivity Profile of the Halogen Substituents

In 4-bromo-3-chloro-2-nitroaniline, there are two potential leaving groups for an SNAr reaction: the chlorine atom at position C3 and the bromine atom at position C4. The rate of an SNAr reaction is heavily dependent on two main factors: the ability of the leaving group to depart and the stability of the intermediate Meisenheimer complex.

Generally, in SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. nih.gov However, the position of the activating group is the most critical factor.

Directing and Activating Effects of the Nitro Group on SNAr

The nitro group is a powerful activating group for SNAr reactions due to its strong electron-withdrawing ability through both inductive and resonance effects. nih.gov This activation is most pronounced when the nitro group is positioned ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the nitro group, significantly stabilizing the intermediate and lowering the activation energy of the reaction. libretexts.org

In the case of this compound:

The chlorine atom at C3 is ortho to the activating nitro group at C2.

The bromine atom at C4 is meta to the activating nitro group at C2.

Because the nitro group at C2 can only stabilize the intermediate formed by nucleophilic attack at the ortho (C3) and para (C6, which is unsubstituted) positions, it selectively activates the chlorine for substitution. Attack at the C4 position, where bromine is located, would place a negative charge at C4, which cannot be delocalized onto the nitro group at C2. Consequently, the chlorine atom is significantly more susceptible to nucleophilic displacement than the bromine atom.

Therefore, it is predicted that SNAr reactions on this compound will overwhelmingly favor the substitution of the chlorine atom.

| Position | Substituent | Relation to Nitro Group (-NO2) | Activation Status | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Chlorine | Ortho | Strongly Activated | High |

| C4 | Bromine | Meta | Not Activated | Low / Negligible |

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich pi system of the benzene (B151609) ring. wikipedia.org The feasibility and regioselectivity of these reactions are dictated by the existing substituents on the ring. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing) and as ortho-, para-, or meta-directors. libretexts.org

The reactivity of this compound towards electrophiles is severely diminished due to the cumulative effect of its substituents:

Nitro Group (-NO2): A powerful deactivating group and a meta-director. youtube.com

Halogens (-Cl, -Br): Deactivating groups that act as ortho- and para-directors. libretexts.org

Amine Group (-NH2): A powerful activating group and an ortho-, para-director. However, under the strongly acidic conditions often required for EAS reactions, the amine is protonated to form the anilinium ion (-NH3+), which is a strong deactivating group and a meta-director. learncbse.in

Considering the directing effects in the likely protonated state (-NH3+):

The -NH3+ group at C1 directs incoming electrophiles to C3 and C5.

The -NO2 group at C2 directs to C4 and C6.

The -Cl group at C3 directs to C1 and C5.

The -Br group at C4 directs to C1, C3, and C5.

| Substituent | Position | Nature | Directing Effect |

|---|---|---|---|

| Anilinium (-NH3+) | C1 | Strongly Deactivating | Meta (to C3, C5) |

| Nitro (-NO2) | C2 | Strongly Deactivating | Meta (to C4, C6) |

| Chloro (-Cl) | C3 | Deactivating | Ortho, Para (to C1, C5) |

| Bromo (-Br) | C4 | Deactivating | Ortho, Para (to C1, C3, C5) |

Reactions Involving the Amine Functional Group

The primary amine group (-NH2) is a versatile functional group that can undergo a variety of chemical transformations.

Oxidation Pathways Leading to Nitroso and Nitro Derivatives

The oxidation of aromatic amines can yield a range of products depending on the oxidant used and the reaction conditions. The presence of other substituents on the ring can also influence the outcome. Mild oxidation can convert the primary amine to a nitroso (-NO) compound, while stronger oxidation can lead to the corresponding nitro (-NO2) derivative. However, oxidation reactions of anilines can be complex and may also lead to the formation of polymeric tars or quinone-like structures. Specific studies on the controlled oxidation of the amine group in this compound are not widely reported, but such transformations are chemically plausible using selective oxidizing agents.

Reduction Chemistry of the Amine Moiety

While the amine group itself is already in a reduced state, the term "reduction chemistry" in the context of this molecule most relevantly refers to the reduction of the nitro group to a second amine group. This is a common and synthetically valuable reaction for nitroanilines, leading to the formation of diaminobenzene derivatives.

The reduction of the nitro group in this compound would yield 4-bromo-3-chloro-1,2-diaminobenzene. This transformation can be achieved using several standard methods:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). This method is often clean and efficient.

Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). youtube.com

This reduction is a key step in the synthesis of various heterocyclic compounds, such as benzimidazoles, which can be formed by the subsequent condensation of the resulting 1,2-diamine with carboxylic acids or their derivatives.

| Reagent System | Description | Product |

|---|---|---|

| H2 / Pd/C | Catalytic hydrogenation using hydrogen gas and palladium on a carbon support. | 4-Bromo-3-chloro-1,2-diaminobenzene |

| Fe / HCl | Reduction using iron metal in the presence of hydrochloric acid. | 4-Bromo-3-chloro-1,2-diaminobenzene |

| SnCl2 / HCl | Reduction using tin(II) chloride in hydrochloric acid. | 4-Bromo-3-chloro-1,2-diaminobenzene |

Cross-Coupling Reactions of this compound

The presence of multiple halogen substituents and an electron-withdrawing nitro group on the aniline (B41778) ring of this compound makes it an interesting substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex molecular architectures. The regioselectivity and reactivity of this compound in these transformations are influenced by the electronic and steric effects of its substituents.

Palladium-Catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig Couplings

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions provide versatile methods for the functionalization of aryl halides. nih.gov For a substrate like this compound, the C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the bromine-bearing carbon.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, typically a boronic acid or ester. wikipedia.org This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org

In the case of this compound, its electron-deficient nature, due to the nitro and chloro substituents, can influence the reaction's efficiency. Research on unprotected ortho-bromoanilines has demonstrated that these substrates can be successfully coupled with various boronic esters. wikipedia.org A specific example of a Suzuki-Miyaura reaction involving this compound has been reported in the patent literature for the synthesis of a benzimidazole (B57391) derivative. libretexts.org The reaction of this compound with 3-fluoro-4-cyanophenylboronic acid afforded the coupled product in a 52% yield. libretexts.org Typical conditions for such a Suzuki coupling involve a palladium catalyst, such as dichloro[1,1'-bis(di-tert-butylphosphino)]ferrocene palladium (II) or tetrakis(triphenylphosphine)palladium(0), and a base like sodium or potassium carbonate in a solvent system like THF/water or DME/water, often with heating. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| This compound | 3-Fluoro-4-cyanophenylboronic acid | Dichloro[1,1'-bis(di-tert-butylphosphino)]ferrocene palladium (II) | Not specified | Not specified | Not specified | 52% | libretexts.org |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. libretexts.org This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamine derivatives. beilstein-journals.org

Specific instances of intermolecular Buchwald-Hartwig amination with this compound as the aryl halide partner are not prominently documented in the reviewed scientific literature. However, the general methodology is applicable to a wide range of aryl halides, including those with electron-withdrawing groups. rsc.org The presence of the ortho-nitro group and the meta-chloro group would likely influence the reactivity of the C-Br bond. For a hypothetical Buchwald-Hartwig amination, a catalyst system comprising a palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a bulky electron-rich phosphine (B1218219) ligand (e.g., X-Phos, S-Phos) would likely be employed, along with a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). rsc.orglibretexts.org

Mechanistic Elucidation of Coupling Pathways

The mechanism of palladium-catalyzed cross-coupling reactions generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination and deprotonation (for Buchwald-Hartwig), and reductive elimination. rsc.org

For this compound, the initial and often rate-determining step is the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. The electron-withdrawing nitro and chloro groups are expected to facilitate this step by making the aryl halide more electrophilic. A reactivity model for oxidative addition to palladium has been developed that links molecular descriptors to the relative rates of this step for various substrates, including those with chloride and bromide leaving groups.

In a Suzuki coupling , the subsequent transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. This step is typically facilitated by a base, which activates the boronic acid. rsc.org

For a Sonogashira coupling , after oxidative addition, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, undergoes transmetalation with the palladium(II) complex. researchgate.net

In a Buchwald-Hartwig amination , the oxidative addition product reacts with the amine, which then undergoes deprotonation by the base to form a palladium amido complex. libretexts.org

The final step in all these cycles is reductive elimination , where the two organic fragments on the palladium(II) center couple and are expelled as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. rsc.org

The regioselectivity of these reactions on this compound is primarily dictated by the greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step. This difference in reactivity is a general trend for aryl halides in palladium-catalyzed cross-coupling reactions.

Synthesis and Structural Elucidation of 4 Bromo 3 Chloro 2 Nitroaniline Derivatives

Derivatization via the Amino Group

The primary amino group in anilines is a versatile functional handle for a wide range of chemical transformations. Its nucleophilicity allows for reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation and Alkylation Reactions

Acylation, the introduction of an acyl group (R-C=O), and alkylation, the introduction of an alkyl group, are fundamental reactions of primary amines. ijarsct.co.in These reactions typically proceed via nucleophilic attack of the amino nitrogen on the electrophilic carbon of an acyl halide, anhydride (B1165640), or alkyl halide.

A detailed search of published scientific literature did not yield specific examples of acylation or alkylation reactions performed directly on 4-Bromo-3-chloro-2-nitroaniline.

Synthesis of Imines and Schiff Bases

The condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone) yields an imine, commonly referred to as a Schiff base. internationaljournalcorner.comadvancechemjournal.comisca.in This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. isca.in

Despite the prevalence of Schiff base formation in organic synthesis, a review of the scientific literature found no specific instances of this compound being used as the amine component to synthesize a corresponding imine or Schiff base. Research in this area has utilized structurally related compounds, such as 4-bromoaniline (B143363) and m-nitroaniline, but not the specific title compound. internationaljournalcorner.comisca.in

Formation of Amides and Sulfonamides

Primary amines react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides. ijarsct.co.innih.gov This reaction is a cornerstone of medicinal chemistry. Similarly, amide formation occurs through reaction with carboxylic acid derivatives.

No specific examples of amide or sulfonamide derivatives synthesized directly from this compound are available in the current scientific literature. General methods for sulfonamide synthesis are well-documented but lack application to this particular substrate. ijarsct.co.innih.gov

Derivatization via Halogen-Metal Exchange and Subsequent Reactions

Halogen-metal exchange is a powerful organometallic reaction for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.org It typically involves reacting an aryl halide with an organolithium reagent, like n-butyllithium, to replace the halogen with a metal. wikipedia.org The reactivity for this exchange generally follows the trend I > Br > Cl. wikipedia.org The resulting organometallic intermediate can then be reacted with various electrophiles.

A thorough literature search did not uncover any published studies describing halogen-metal exchange reactions performed on this compound. While the principles of this reaction are well-established for various aryl halides, specific experimental data, including which halogen (bromine or chlorine) would be selectively exchanged, are not available for this compound. wikipedia.orgnih.gov

Spectroscopic and Crystallographic Analysis of 4 Bromo 3 Chloro 2 Nitroaniline and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectrometry

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the structural nuances of a molecule, such as bond strengths and intermolecular interactions.

The infrared and Raman spectra of 4-Bromo-3-chloro-2-nitroaniline are expected to be rich and complex, displaying characteristic bands for its various functional groups. The positions of these bands are influenced by the electronic effects of the substituents on the aniline (B41778) ring.

Amino (NH₂) Group Vibrations: The NH₂ group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. In related compounds like 4-chloro-2-nitroaniline (B28928), these bands are observed distinctly. researchgate.net The presence of a bulky ortho-nitro group likely leads to intramolecular hydrogen bonding, which can shift these stretching frequencies to lower wavenumbers. Bending vibrations (scissoring) for the amino group are expected near 1620 cm⁻¹. researchgate.net

Nitro (NO₂) Group Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations. The asymmetric (ν_as) stretch is typically found in the 1500–1570 cm⁻¹ region, while the symmetric (ν_s) stretch appears in the 1300–1370 cm⁻¹ range. These are among the most intense and easily identifiable bands in the IR spectrum.

Carbon-Halogen (C-X) Vibrations: The C-Cl stretching vibration is generally observed in the region of 550-850 cm⁻¹. researchgate.net The C-Br stretching vibration appears at lower frequencies, typically between 500 and 600 cm⁻¹. The precise location of these bands can be influenced by their position on the aromatic ring and interaction with other vibrational modes.

Aromatic Ring Vibrations: C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1400–1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations occur at lower frequencies, providing a fingerprint of the substitution pattern.

Table 1: Predicted Characteristic Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric Stretching | Amino (N-H) | ~3450-3490 |

| Symmetric Stretching | Amino (N-H) | ~3350-3390 |

| Scissoring | Amino (N-H) | ~1620-1630 |

| Asymmetric Stretching | Nitro (N-O) | ~1520-1550 |

| Symmetric Stretching | Nitro (N-O) | ~1330-1360 |

| Stretching | Aromatic C-H | ~3050-3100 |

| Stretching | Aromatic C=C | ~1400-1600 |

| Stretching | C-Cl | ~650-750 |

The conformation of this compound is significantly influenced by the steric and electronic interactions among its substituents. The planarity of the molecule, particularly the orientation of the amino and nitro groups relative to the benzene ring, is a key determinant of its properties.

A critical structural feature in ortho-nitroanilines is the potential for strong intramolecular hydrogen bonding between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group (N-H···O). This interaction forms a stable six-membered pseudo-ring. This type of bonding is known to cause a red shift (lower frequency) in the N-H stretching vibrations and affects the chemical shifts in NMR spectra.

In the solid state, intermolecular hydrogen bonds are also expected to play a crucial role in the crystal packing. Molecules can link via N-H···O interactions involving the nitro group of a neighboring molecule, forming chains or sheets. researchgate.net While halogen atoms are not classical hydrogen bond donors, weak N-H···Br or N-H···Cl interactions may also occur, further stabilizing the three-dimensional crystal lattice. quora.comyoutube.com The bulky nature of the bromine and chlorine atoms ortho and meta to the amino group can induce steric strain, potentially causing slight puckering or deviation from planarity in the benzene ring. colostate.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons and the two amino protons.

Aromatic Protons: The benzene ring has two remaining protons, which are adjacent to each other. They will appear as an AX or AB spin system, resulting in two doublets.

The proton at C5 (H-5) is flanked by the bromine and chlorine atoms. Its chemical shift will be influenced by the deshielding effects of these halogens.

The proton at C6 (H-6) is adjacent to the electron-donating amino group and will likely appear at a slightly more upfield (lower ppm) position compared to H-5.

These two protons will show ortho coupling, with a typical coupling constant (³J_HH) of approximately 8-9 Hz.

Amino Protons: The two protons of the NH₂ group will appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature, but is expected in the range of 5.0-6.5 ppm due to the deshielding effects of the aromatic ring and the ortho-nitro group.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | ~7.4-7.6 | Doublet (d) | ³J_H5-H6 ≈ 8-9 |

| H-6 | ~6.8-7.0 | Doublet (d) | ³J_H6-H5 ≈ 8-9 |

The ¹³C NMR spectrum will display six distinct signals for the six carbon atoms of the aromatic ring, as the molecule is asymmetric. The chemical shifts are determined by the nature of the attached substituent.

Substituent-Bearing Carbons (Quaternary): The four carbons directly attached to the substituents (C-1 to C-4) are quaternary and will typically exhibit weaker signal intensities compared to the protonated carbons. youtube.com

C-1 (C-NH₂): The carbon attached to the amino group is expected to be significantly shielded, appearing around 140-145 ppm.

C-2 (C-NO₂): The carbon bearing the electron-withdrawing nitro group will be deshielded, likely appearing in the 145-150 ppm range.

C-3 (C-Cl) and C-4 (C-Br): The carbons attached to the halogens will have their chemical shifts influenced by both inductive and resonance effects, typically appearing in the 110-130 ppm range.

Protonated Carbons: The two carbons attached to hydrogen (C-5 and C-6) will show more intense signals. Their shifts will be influenced by the adjacent and para substituents.

Table 3: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | ~142-146 |

| C-2 (C-NO₂) | ~147-151 |

| C-3 (C-Cl) | ~125-130 |

| C-4 (C-Br) | ~115-120 |

| C-5 (C-H) | ~128-132 |

While 1D NMR provides fundamental data, advanced multi-dimensional NMR techniques would be essential for unambiguous assignment of all proton and carbon signals for a complex molecule like this compound. nih.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would definitively establish the connectivity between the adjacent aromatic protons, H-5 and H-6, by showing a cross-peak between their signals. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, confirming their assignments. bitesizebio.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC would be crucial for assigning the quaternary carbons. For example, the H-5 proton would show correlations to the nearby quaternary carbons C-1, C-3, and C-4, while H-6 would correlate to C-2 and C-4. These correlation patterns would allow for the complete and confident assignment of the entire carbon skeleton.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Electronic Absorption Characteristics and Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its molecular structure. The primary chromophore is the nitrobenzene (B124822) system, where the benzene ring is substituted with a strongly electron-withdrawing nitro group (–NO2). This system is further modified by the presence of an electron-donating amino group (–NH2) and two halogen atoms (–Br and –Cl), which act as auxochromes.

The interaction between the electron-donating amino group and the electron-withdrawing nitro group, situated ortho to each other, creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which significantly influences the compound's color and electronic properties. The UV-Vis spectrum is expected to display two main absorption bands:

π → π* Transition: A high-energy absorption band, typically found in the shorter wavelength UV region. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system.

n → π* Transition / ICT Band: A lower-energy absorption band at a longer wavelength, which extends into the visible region and is responsible for the compound's color. This band arises from the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π* antibonding orbital. This transition has significant intramolecular charge transfer character.

For comparison, p-nitroaniline shows absorption maxima (λmax) at 226.4 nm and 359.6 nm, corresponding to these transitions. usc.edu Similarly, 4-chloro-2-nitroaniline, which shares the ortho arrangement of the amino and nitro groups, is a bright orange powder with a UV absorption maximum reported at 2909 Å (290.9 nm). nih.gov The presence of the additional bromine and chlorine atoms in this compound is expected to induce a bathochromic (red) shift in these absorption bands due to their electronic and steric effects, likely resulting in a yellow to orange appearance.

Investigation of Optoelectronic Properties

Molecules like this compound, which possess a conjugated π-system with strong electron-donor (amino) and electron-acceptor (nitro) groups, are prime candidates for applications in optoelectronics, particularly as nonlinear optical (NLO) materials. The significant difference in dipole moment between the ground state and the excited state, a result of the intramolecular charge transfer, is a key requirement for second-order NLO activity.

While specific experimental studies on the optoelectronic properties of this compound are not available in the reviewed literature, its molecular architecture strongly suggests potential for such properties. The push-pull nature of the substituents on the benzene ring can lead to a large molecular hyperpolarizability (β), a measure of NLO response. Further research, including techniques like the Kurtz-Perry powder test or electric-field-induced second-harmonic generation (EFISH), would be necessary to quantify its NLO efficiency and explore its potential for use in technologies like optical switching and frequency conversion.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of this compound. The theoretical monoisotopic mass of the molecule (C₆H₄BrClN₂O₂) is 249.91447 Da. uni.lu

A key feature in the mass spectrum would be the distinctive isotopic pattern of the molecular ion peak ([M]⁺˙). This pattern is a direct consequence of the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks:

[M]⁺˙: The peak for the molecule containing ⁷⁹Br and ³⁵Cl.

[M+2]⁺˙: A peak of nearly equal intensity, corresponding to molecules with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.

[M+4]⁺˙: A smaller peak for the molecule containing ⁸¹Br and ³⁷Cl.

The fragmentation pattern under electron ionization would provide further structural confirmation. Based on studies of similar molecules like ortho-nitroaniline, predictable fragmentation pathways include: nih.gov

Loss of the nitro group (–NO₂, 46 Da) to yield a [M-46]⁺ fragment.

Loss of nitric oxide (–NO, 30 Da) following a nitro-nitrite rearrangement.

Successive loss of other small molecules or radicals.

Analysis of these fragments and the isotopic signature of the molecular ion provides unambiguous confirmation of the compound's identity.

X-ray Crystallography

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

As of this review, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Crystallographic Database (CCDC). However, valuable insights into its likely molecular geometry and crystal packing can be drawn from the published structure of the closely related compound 4-bromo-2-chloroaniline (B1269894) (which lacks the C2-nitro group). researchgate.netresearchgate.net

For 4-bromo-2-chloroaniline, the analysis revealed an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net The molecule is nearly planar, with the atoms of the benzene ring and its substituents lying close to a common plane. researchgate.netresearchgate.net It is expected that this compound would also adopt a largely planar conformation, although the bulky nitro group at the C2 position might cause some minor torsion, pushing the amino and halogen substituents slightly out of the ring's plane. The presence of the ortho nitro group would also likely influence intramolecular hydrogen bonding with the adjacent amino group, further defining its solid-state conformation.

Table 1: Crystallographic Data for the Analogous Compound 4-Bromo-2-chloroaniline researchgate.netresearchgate.net (Note: This data is for C₆H₅BrClN and is used as a proxy in the absence of data for the title compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965 |

| b (Å) | 15.814 |

| c (Å) | 4.0232 |

| Volume (ų) | 697.7 |

| Z (Molecules per unit cell) | 4 |

Analysis of Intermolecular Interactions, Including Halogen Bonding and Hydrogen Bonding

The solid-state architecture of this compound is expected to be dominated by a network of strong intermolecular interactions. The functional groups present—amino (a hydrogen bond donor), nitro (a hydrogen bond acceptor), and halogens (halogen bond donors)—are all capable of forming specific and directional non-covalent bonds.

Hydrogen Bonding: The most significant interaction is predicted to be a strong N–H···O hydrogen bond between the amino group of one molecule and an oxygen atom of the nitro group of a neighboring molecule. This type of interaction is a defining feature in the crystal structures of almost all nitroanilines and is a primary driver in the formation of chains or sheets within the crystal lattice.

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic halogen bond donors, interacting with nucleophilic sites like the oxygen atoms of the nitro group (C–Br···O or C–Cl···O). The strength of these interactions typically follows the order I > Br > Cl. These interactions, while weaker than hydrogen bonds, play a crucial role in directing the three-dimensional packing of molecules.

In the crystal structure of the analogous compound 4-bromo-2-chloroaniline, molecules are linked into sheets by intermolecular N–H···N and weak N–H···Br hydrogen bonds. researchgate.netresearchgate.net For this compound, the presence of the highly effective nitro acceptor group would likely favor N–H···O hydrogen bonds over the N–H···N or N–H···Br interactions seen in the analog, leading to a robust and stable supramolecular assembly.

Hirshfeld Surface Analysis for Crystal Packing Interactions

Given the functional groups present in this compound, several key intermolecular interactions are anticipated to play a crucial role in its crystal structure. The amino group can act as a hydrogen-bond donor, while the nitro group is a strong hydrogen-bond acceptor. Furthermore, the bromine and chlorine atoms can participate in halogen bonding and other short-range contacts.

To elucidate the likely nature of these interactions, the Hirshfeld surface analyses of several related compounds are considered.

Insights from Structurally Related Compounds:

4-Bromoanilinium nitrate (B79036): In the crystal structure of this salt, the O···H/H···O interactions are the most significant, accounting for 51.4% of the total Hirshfeld surface area, highlighting the dominant role of hydrogen bonding between the nitrate anions and the anilinium cations. nih.gov Other notable contacts include H···H (15.5%), H···Br/Br···H (10.3%), and C···H/H···C (9.2%). nih.gov The analysis also identified minor contributions from Br···Br (2.7%) and other weak interactions, demonstrating the complex interplay of forces governing the crystal packing. nih.gov

2-Bromo-4-nitroaniline: In this isomer, intermolecular N-H···N and N-H···O hydrogen bonds are crucial in linking the molecules. nih.gov An intramolecular N-H···Br hydrogen bond is also observed. nih.gov

4-Chloro-2-nitroaniline: The crystal structure of 4-chloro-2-nitroaniline reveals the presence of two independent molecules in the asymmetric unit. researchgate.net These are linked by intermolecular hydrogen bonds to form dimers, which are then connected into a one-dimensional ribbon through N—H···O hydrogen bonding. researchgate.net

2-methyl-3-nitro-N-[(E)-(5-nitro-thiophen-2-yl)methylidene]aniline: A Hirshfeld surface analysis of this compound showed that the crystal packing is dominated by O···H (39%) and H···H (21.3%) contacts. nih.gov

Diaquadinitratobis(4-nitroaniline)copper(II): In this coordination complex, Hirshfeld surface analysis indicates that 55.8% of the intermolecular interactions arise from O···H/H···O contacts, with H···H contacts contributing 13.3%. researchgate.net

These examples consistently underscore the importance of hydrogen bonding involving the amino and nitro groups in the crystal packing of nitroaniline derivatives. The presence of halogen atoms introduces additional complexity, with Br···H and Cl···H contacts making significant contributions.

Expected Interactions in this compound:

Based on the analysis of its analogues, the crystal packing of this compound is expected to be heavily influenced by a network of intermolecular interactions. The primary interactions are likely to be N-H···O hydrogen bonds between the amino group of one molecule and the nitro group of a neighboring molecule.

The presence of both bromine and chlorine atoms suggests the possibility of various halogen-related contacts, including Br···H, Cl···H, Br···O, and Cl···O interactions. The relative contributions of these contacts will depend on the specific steric and electronic environment within the crystal lattice. It is also plausible that Br···Cl or other halogen-halogen interactions could occur.

The following table summarizes the percentage contributions of the most significant intermolecular contacts observed in the Hirshfeld surface analyses of related compounds, providing a predictive framework for this compound.

| Interaction Type | 4-Bromoanilinium nitrate (%) nih.gov | 2-methyl-3-nitro-N-[(E)-(5-nitro-thiophen-2-yl)methylidene]aniline (%) nih.gov | Diaquadinitratobis(4-nitroaniline)copper(II) (%) researchgate.net |

| O···H/H···O | 51.4 | 39.0 | 55.8 |

| H···H | 15.5 | 21.3 | 13.3 |

| Br···H/H···Br | 10.3 | - | - |

| C···H/H···C | 9.2 | 5.4 | - |

| O···Br/Br···O | 4.1 | - | - |

| Br···Br | 2.7 | - | - |

| C···N/N···C | 0.1 | 5.8 | - |

| S···H | - | 5.9 | - |

Computational and Theoretical Chemistry Studies on 4 Bromo 3 Chloro 2 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for the theoretical investigation of molecular systems. For 4-bromo-3-chloro-2-nitroaniline, DFT calculations provide fundamental insights into its geometry, stability, and electronic structure.

Geometry Optimization and Energetic Landscapes

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in three-dimensional space, corresponding to a minimum on the potential energy surface. Theoretical calculations have been employed to determine the optimized bond lengths, bond angles, and dihedral angles of the title compound. These parameters are crucial for understanding the steric and electronic effects of the bromo, chloro, and nitro substituents on the aniline (B41778) ring.

Table 1: Theoretical Optimized Geometric Parameters for this compound (Note: As specific research data for this exact molecule is not publicly available, this table is a representative example of what such data would look like based on computational studies of similar molecules.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.405 | C2-C1-C6 | 120.5 |

| C2-N1 | 1.370 | C1-C2-N1 | 121.0 |

| C1-Br1 | 1.890 | C1-C6-C5 | 119.8 |

| C6-Cl1 | 1.735 | C6-C1-Br1 | 118.5 |

| C5-N2 | 1.470 | C1-C2-C3 | 118.5 |

| N2-O1 | 1.225 | C2-C3-C4 | 120.2 |

| N2-O2 | 1.225 | C3-C4-C5 | 120.3 |

| C-H | 1.085 | C4-C5-N2 | 118.9 |

The energetic landscape of this compound can also be explored to identify different conformers and the energy barriers between them. The planarity of the benzene (B151609) ring is often slightly distorted due to the steric hindrance imposed by the bulky substituents.

Prediction and Scaling of Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies of this compound with a reasonable degree of accuracy. These theoretical frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical method, allowing for a more direct comparison with experimental spectra. The calculated vibrational spectrum allows for the assignment of specific vibrational modes to the observed experimental bands.

Table 2: Theoretical Vibrational Frequencies for this compound (Note: This table is a representative example.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H) | 3100 | Aromatic C-H stretching |

| ν(NO₂)asym | 1550 | Asymmetric NO₂ stretching |

| ν(NO₂)sym | 1350 | Symmetric NO₂ stretching |

| ν(C-Br) | 650 | C-Br stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is typically localized on the aniline ring and the amino group, reflecting their electron-rich nature. Conversely, the LUMO is often centered on the nitro group, which is a strong electron-withdrawing group. This distribution facilitates intramolecular charge transfer from the electron-donating part of the molecule to the electron-accepting part upon electronic excitation.

Table 3: Calculated Electronic Properties of this compound (Note: This table is a representative example.)

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap | 3.70 |

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. In the MEP of this compound, the regions of negative potential (typically colored in shades of red) are concentrated around the electronegative oxygen atoms of the nitro group and the nitrogen atom of the amino group, indicating their susceptibility to electrophilic attack. The regions of positive potential (colored in blue) are generally found around the hydrogen atoms of the amino group and the aromatic ring, suggesting these are favorable sites for nucleophilic attack.

Quantum Chemical Descriptors for Reactivity and Selectivity

Table 4: Calculated Quantum Chemical Descriptors for this compound (Note: This table is a representative example.)

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 5.84 eV |

Molecular Docking and Dynamics Simulations for Derivative Interactions

While studies on this compound itself are specific, the broader class of nitroaniline derivatives has been investigated for various applications, including their potential as bioactive agents. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug design to understand how a ligand might interact with a protein's active site.

Molecular dynamics (MD) simulations can then be used to study the time-dependent behavior of the ligand-protein complex, providing insights into the stability of the binding and the conformational changes that may occur. For derivatives of this compound, these simulations could reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with target biomolecules, guiding the design of new compounds with enhanced activity.

Applications of 4 Bromo 3 Chloro 2 Nitroaniline in Advanced Chemical Fields

Intermediate in Pharmaceutical Chemistry and Drug Discovery

In the realm of pharmaceutical chemistry, 4-Bromo-3-chloro-2-nitroaniline has emerged as a valuable precursor for the synthesis of novel active pharmaceutical ingredients (APIs). Its unique electronic and steric properties are leveraged to build complex molecular frameworks with potential therapeutic applications.

Precursor for Novel Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material in the multi-step synthesis of compounds designed for the treatment of a variety of medical conditions. Its utility is demonstrated in the preparation of modulators for biological pathways implicated in disease.

For instance, this compound is utilized in the synthesis of benzimidazole (B57391) and imidazopyridine derivatives that act as sodium channel modulators, which are investigated for their potential in pain management. googleapis.com The synthesis involves a Suzuki coupling reaction where this compound is reacted with a boronic acid to form a biphenyl (B1667301) intermediate, which is then further elaborated to the final active molecule. googleapis.com

Furthermore, it serves as an intermediate in the creation of compounds intended for the treatment of immune and inflammatory disorders. epo.orggoogle.com In these synthetic routes, the aniline (B41778) is first prepared and then undergoes a series of reactions to construct complex heterocyclic systems. epo.orggoogle.com

| API or Investigational Compound Class | Therapeutic Target/Indication | Role of this compound |

| Benzimidazole and Imidazopyridine Derivatives | Sodium Channel Modulators (Pain) | Starting material for Suzuki coupling to form a key biphenyl intermediate. googleapis.com |

| Heterocyclic Compounds | Immune and Inflammatory Disorders | Intermediate in the synthesis of complex therapeutic molecules. epo.orggoogle.com |

Synthesis of Bioactive Scaffolds with Potential Therapeutic Properties

The structural framework of this compound is integral to the development of bioactive scaffolds. These core structures are subsequently modified to create libraries of compounds for screening and optimization in drug discovery programs.

The synthesis of benzothiophene, thienopyridine, and thienopyrimidine derivatives, which are investigated for their ability to modulate the STING (stimulator of interferon genes) pathway, can utilize intermediates derived from this compound. google.comgoogle.com The STING pathway is crucial in the innate immune response, and its modulation has therapeutic potential in various diseases, including cancer and autoimmune disorders.

The compound is also a precursor in the synthesis of benzimidazole derivatives that act as EP4 receptor antagonists. google.com The EP4 receptor is a prostaglandin (B15479496) E2 receptor that is implicated in inflammation and cancer, making its antagonists a subject of interest for therapeutic development.

Development of Antimicrobial Agents and Anticancer Compounds

While direct synthesis of commercial antimicrobial or anticancer drugs from this compound is not widely documented in publicly available literature, the broader class of halogenated nitroanilines is recognized for its potential in these areas. The electron-withdrawing nature of the nitro and halogen groups can enhance the biological activity of the parent molecule. Research into related structures suggests that derivatives of this compound could be synthesized and evaluated for such properties. The presence of bromine and chlorine atoms, along with a nitro group, is a common feature in various pharmacologically active compounds.

Role in Agrochemical Synthesis

The agrochemical industry also benefits from the use of this compound as a key intermediate in the production of crop protection agents. Its structural features are instrumental in designing new herbicides and other pesticides.

Building Block for Herbicides and Pesticides

This compound has been explicitly cited in the patent literature as a starting material for the synthesis of novel herbicides. google.com Specifically, it is used in the preparation of 4-amino-6-(heterocyclic)picolinates and 6-amino-2-(heterocyclic)pyrimidine-4-carboxylates. google.com

The synthesis described involves the reaction of this compound with potassium hydroxide (B78521) and a bleach solution to yield an intermediate product. google.com This intermediate is then further processed to generate the final herbicidal compounds. These resulting herbicides are designed to control undesired vegetation in agricultural settings. google.com

| Herbicide Class | Synthesis Step Involving this compound |

| 4-Amino-6-(heterocyclic)picolinates | Reaction with potassium hydroxide and bleach to form a key intermediate. google.com |

| 6-Amino-2-(heterocyclic)pyrimidine-4-carboxylates | Reaction with potassium hydroxide and bleach to form a key intermediate. google.com |

Development of Fungicidal and Insecticidal Compounds

While specific commercial fungicides or insecticides directly synthesized from this compound are not prominently featured in available research, the structural motifs present in this compound are relevant to the design of such agrochemicals. Halogenated and nitrated aromatic compounds are known to exhibit fungicidal and insecticidal properties. The unique combination of substituents in this compound makes it a candidate for derivatization to explore new fungicidal and insecticidal agents. The development of such compounds would likely involve modifying the amino and nitro groups or introducing further substituents to the aromatic ring to optimize biological activity against specific pests and pathogens.

Utilization in Dye and Pigment Chemistry

The presence of an amino group on the benzene (B151609) ring makes this compound a prime candidate for the synthesis of azo dyes. The general principle involves the diazotization of the primary aromatic amine followed by coupling with a suitable coupling component. nih.gov

This compound can serve as a diazo component in the synthesis of a wide array of azo dyes. The synthesis process typically involves the conversion of the amine group into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as phenols, naphthols, or aromatic amines. nih.gov The specific substituents on both the diazo component (this compound) and the coupling component determine the final color and properties of the dye.

The synthesis of azo dyes from analogous compounds like 4-bromoaniline (B143363) and 3-chloroaniline (B41212) has been well-documented, providing a procedural basis for the use of this compound. For instance, a series of disazo disperse dyes were prepared from an intermediate derived from 4-bromoaniline and 3-chloroaniline. scispace.comajol.info The synthesis involved diazotization of the aniline derivative and subsequent coupling reactions. scispace.comajol.info These dyes exhibited good fastness properties on polyester (B1180765) fabric. scispace.comajol.info

A hypothetical synthesis route for a monoazo dye using this compound as the precursor is outlined below:

Step 1: Diazotization of this compound this compound is treated with a cold aqueous solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.

Step 2: Azo Coupling The resulting diazonium salt solution is then added to a solution of a coupling component, for example, a phenol (B47542) or a naphthol derivative, under controlled pH conditions to yield the azo dye.

The general reaction for the synthesis of an azo dye can be represented as: Ar-NH₂ + NaNO₂ + 2HX → [Ar-N≡N]⁺X⁻ + NaX + 2H₂O [Ar-N≡N]⁺X⁻ + Coupling Agent → Ar-N=N-Coupling Agent + HX

The color of the resulting azo dye is dictated by the electronic properties of the substituents on the aromatic rings. The presence of the electron-withdrawing nitro (-NO₂), chloro (-Cl), and bromo (-Br) groups in this compound, in conjunction with the electron-donating amino group, creates a "push-pull" system that can lead to intense and varied colors. By carefully selecting the coupling component, it is possible to synthesize dyes with specific chromatic properties, ranging from yellow and orange to red and violet.

Research on disperse dyes derived from 4-bromoaniline and 3-chloroaniline has shown that the resulting dyes can exhibit a range of colors with good light and wash fastness. scispace.comajol.inforesearchgate.net For example, a series of disazo disperse dyes based on a 4-amino-2-chlorophenylazo-4-bromobenzene intermediate showed absorption maxima in the visible region, leading to various shades. scispace.comajol.info The fastness properties of these dyes on polyester were found to be excellent. scispace.comajol.info

The table below illustrates the potential range of colors that could be achieved by coupling diazotized this compound with different types of coupling components, based on established principles of color chemistry.

| Coupling Component Type | Expected Color Range |

| Phenols and Naphthols | Yellow, Orange, Red |

| Aromatic Amines | Yellow, Orange, Brown |

| Heterocyclic Compounds | Red, Violet, Blue |

It is important to note that the actual color and fastness properties would need to be determined experimentally for each specific dye synthesized from this compound.

Contributions to Materials Science and Functional Materials

The unique electronic structure of this compound also makes it an interesting building block for the creation of functional materials with novel electronic and optical properties.

The amino group of this compound provides a reactive site for polymerization reactions. It can potentially be used as a monomer or a precursor to a monomer in the synthesis of high-performance polymers. For instance, it could be incorporated into polyamides, polyimides, or other condensation polymers. The presence of the halogen and nitro groups would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and a high refractive index. While direct polymerization of this compound is not widely reported, the principles of polymer chemistry suggest its viability in creating novel polymeric materials.

The combination of electron-donating (amino) and electron-withdrawing (nitro, chloro, bromo) groups on the aromatic ring of this compound makes it a candidate for the synthesis of materials with nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics, including frequency conversion and optical switching.

The synthesis and characterization of 4-bromo-4'-chloro benzylidene aniline (BCBA), a related organic NLO material, demonstrated the potential of such substituted anilines. researchgate.net The study showed that BCBA exhibits third-order NLO properties. researchgate.net The electronic asymmetry created by the donor and acceptor groups is a key factor for NLO activity. In this compound, the amino group acts as an electron donor, while the nitro, chloro, and bomo groups act as electron acceptors, creating a strong intramolecular charge transfer system.

The potential of aniline derivatives for NLO applications is an active area of research. For example, studies on 4-chloro-2-nitroaniline (B28928) have explored its NLO properties. researchgate.net The development of new materials often involves the synthesis of derivatives that enhance these properties.

The table below summarizes the key molecular features of this compound that are relevant to its potential application in NLO materials.

| Molecular Feature | Relevance to NLO Properties |

| Amino Group (-NH₂) | Electron-donating group, contributes to charge transfer. |

| Nitro Group (-NO₂) | Strong electron-withdrawing group, enhances molecular hyperpolarizability. |

| Chloro (-Cl) and Bromo (-Br) Groups | Electron-withdrawing groups, further contribute to the electronic asymmetry. |

| Aromatic Ring | Provides a conjugated π-system for electron delocalization. |

Further research, including the synthesis of derivatives and the growth of single crystals, would be necessary to fully characterize the NLO properties of materials derived from this compound.

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Reaction Pathways